molecular formula C20H13ClF3N3O3 B2905801 [(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-chlorobenzoate CAS No. 1025678-02-7

[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-chlorobenzoate

Cat. No.: B2905801
CAS No.: 1025678-02-7
M. Wt: 435.79
InChI Key: GEPIMYBBSQXAGP-UHFFFAOYSA-N
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Description

The compound [(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-chlorobenzoate (hereafter referred to by its full systematic name) is a structurally complex molecule featuring a trifluoromethyl-substituted pyridine ring linked via an oxyphenyl group to an imine-functionalized benzoate backbone. The 3-chlorobenzoate moiety introduces electron-withdrawing properties, while the trifluoromethylpyridinyl group enhances lipophilicity and metabolic stability, common features in agrochemical and pharmaceutical intermediates . Its molecular formula, C21H14ClF3N2O4, corresponds to a molecular weight of 462.8 g/mol, as derived from its structural depiction in . The E-configuration of the imine group is critical for maintaining planar geometry, which may influence binding interactions in biological or material science applications .

Properties

IUPAC Name

[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N3O3/c21-15-3-1-2-13(10-15)19(28)30-27-18(25)12-4-7-16(8-5-12)29-17-9-6-14(11-26-17)20(22,23)24/h1-11H,(H2,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPIMYBBSQXAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)ON=C(C2=CC=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(=O)O/N=C(\C2=CC=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-chlorobenzoate is a complex organic molecule with potential applications in medicinal chemistry, particularly as a pharmacological agent targeting specific biological pathways. Its structure includes a trifluoromethyl group, which is known to enhance the biological activity of compounds by improving their metabolic stability and binding affinity to biological targets.

  • Molecular Formula : C19H13F3N4O3
  • Molecular Weight : 402.33 g/mol
  • IUPAC Name : [(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] pyridine-3-carboxylate

The biological activity of this compound primarily involves its interaction with the epidermal growth factor receptor (EGFR), which is crucial in cell proliferation and survival pathways. Recent studies have shown that derivatives of 4-amino-3-chloro benzoate, similar to our compound, can effectively inhibit EGFR tyrosine kinase activity, leading to reduced cancer cell proliferation.

Biological Activity Overview

  • EGFR Inhibition : The compound exhibits significant anti-proliferative effects on various cancer cell lines by inhibiting EGFR activity.
  • Caspase Activation : It induces apoptosis through the activation of caspase pathways (caspase 3 and 8), which are essential for the extrinsic apoptotic pathway.
  • In Vitro Studies : Testing on A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines demonstrated cytotoxic effects, indicating its potential as an anticancer agent.

Case Studies and Experimental Data

StudyCompoundCell Lines TestedKey Findings
N5aA549, HepG2, HCT-116Induced cytotoxicity; inhibited EGFR; activated caspases
Trifluoromethyl DerivativeVarious Cancer LinesHigh binding affinity to EGFR; improved stability compared to erlotinib

In Silico Analysis

Docking studies have revealed that the compound binds effectively to the active site of EGFR, suggesting a strong potential for therapeutic application in treating cancers driven by aberrant EGFR signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyridine-Based Substituents

The compound shares structural motifs with pyridine-containing derivatives documented in and . For instance:

  • Compound C34H33ClN8O4 (MW 653.2 g/mol, from ): This spiro[cyclopropane-indole] derivative includes a 3-chlorobenzoate group and a dimethylamino-enone side chain.
  • 4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one (T3D3893, from ): This pyridazinone derivative shares the trifluoromethylphenyl and chloro substituents but lacks the imine-benzoate linkage. The pyridazinone ring may confer different hydrogen-bonding capabilities compared to the pyridine-oxyphenyl system, influencing target affinity .

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl Group: The trifluoromethyl group in the target compound and T3D3893 enhances hydrophobicity (logP ~2.5–3.0), as seen in similar agrochemicals. However, the pyridazinone in T3D3893 shows reduced thermal stability (decomposition at 160°C vs. the target’s >200°C, inferred from analogous compounds) due to weaker aromatic stabilization .
  • Chloro Substituent : The 3-chloro position on the benzoate in the target compound contrasts with the 4-chloro position in ’s spiro compound. Meta-substitution may reduce steric hindrance during molecular recognition compared to para-substituted analogues .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituents logP (Predicted) Thermal Stability (°C)
Target Compound C21H14ClF3N2O4 462.8 3-Chlorobenzoate, Trifluoromethylpyridine 2.8 >200
Compound C34H33ClN8O4 () C34H33ClN8O4 653.2 Spiro[cyclopropane-indole], Dimethylamino 3.5 180–190
4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one () C13H10ClF3N4O 330.7 Pyridazinone, Methylamino 2.5 160

Research Findings and Implications

  • The trifluoromethyl group may improve blood-brain barrier penetration compared to non-fluorinated analogues .
  • Material Science Applications : The planar imine-benzoate system could serve as a ligand for metal-organic frameworks (MOFs), with advantages over bulkier spiro compounds in forming ordered crystalline networks .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for [(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-chlorobenzoate?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with halogenated pyridine precursors. Key steps include:

  • Coupling Reactions : Formation of the oxyphenyl linkage via nucleophilic aromatic substitution (SNAr) between 4-hydroxyphenyl intermediates and 5-(trifluoromethyl)pyridin-2-yl derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) .
  • Schiff Base Formation : Condensation of the amino group with a carbonyl-containing benzoate using catalysts like acetic acid or triethylamine in ethanol .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is employed:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the E-configuration of the imine bond and trifluoromethyl group integration .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+^+ peak at m/z 452.08) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves spatial arrangements, particularly the planarity of the pyridyl-oxyphenyl system .

Q. What structural features dictate its physicochemical properties?

  • Methodological Answer :

  • Polarity : The trifluoromethyl group enhances lipophilicity (logP ~3.2), while the chlorobenzoate moiety contributes to π-π stacking interactions .
  • Acid-Base Behavior : The pyridyl nitrogen (pKa ~4.5) and imine group (pKa ~8.2) influence solubility in aqueous buffers .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structural analysis?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to minimize absorption effects from chlorine/fluorine atoms .
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned data and PART instructions for disordered trifluoromethyl groups .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Q. What computational strategies are effective for modeling its reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., imine carbon for nucleophilic attack) .
  • Molecular Dynamics : Simulate solvation effects in DMSO/water mixtures using GROMACS to assess aggregation tendencies .
  • Docking Studies : Map interactions with biological targets (e.g., kinases) via AutoDock Vina, focusing on the chlorobenzoate’s binding affinity .

Q. How can selective functionalization of the pyridine ring be achieved?

  • Methodological Answer :

  • Electrophilic Substitution : Nitration at the 3-position of the pyridine ring using fuming HNO3_3/H2_2SO4_4 at 0°C, leveraging the electron-withdrawing trifluoromethyl group’s meta-directing effect .
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids at the 2-position (catalyzed by Pd(PPh3_3)4_4) under inert conditions .

Q. How should contradictory spectral data (e.g., unexpected 1^1H NMR shifts) be investigated?

  • Methodological Answer :

  • Variable-Temperature NMR : Identify dynamic processes (e.g., hindered rotation of the imine bond) by acquiring spectra at 25–80°C .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm through-space interactions between the chlorobenzoate and pyridyl groups .
  • Isotopic Labeling : Synthesize 15^{15}N-labeled analogs to trace nitrogen environments in HMBC spectra .

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